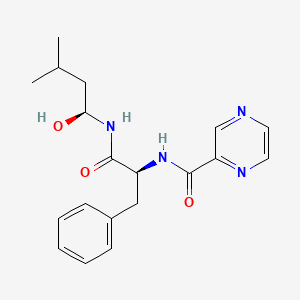

N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide

説明

N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.43. The purity is usually > 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

Bortezomib Impurity G plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, Bortezomib, the parent compound of Bortezomib Impurity G, is known to inhibit the 26S proteasome, a protein complex that degrades ubiquitinated proteins in the ubiquitin-proteasome pathway

Cellular Effects

Bortezomib Impurity G has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, Bortezomib has been shown to alleviate tissue fibrotic processes and reduce M2 polarization and CXCL16 expression of macrophages

Molecular Mechanism

The molecular mechanism of action of Bortezomib Impurity G involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an example, Bortezomib, the parent compound, exerts its effects through reversible inhibition of the 26S proteasome, leading to cell cycle arrest and apoptosis of cancer cells

Temporal Effects in Laboratory Settings

The effects of Bortezomib Impurity G over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently under study. As a related compound, Bortezomib has been shown to have significant temporal effects, including the alleviation of bleomycin-induced pulmonary fibrosis .

Dosage Effects in Animal Models

The effects of Bortezomib Impurity G vary with different dosages in animal models. For instance, Bortezomib has been administered at a dose of 1.3 mg/m2 as a bolus IV injection twice weekly in combination with other drugs

Metabolic Pathways

Bortezomib Impurity G is involved in various metabolic pathways, interacting with enzymes or cofactors. The effects on metabolic flux or metabolite levels are complex and multifaceted. For instance, Bortezomib, the parent compound, is known to affect the ubiquitin-proteasome pathway

生物活性

N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, also known as a Bortezomib impurity, is a compound with significant biological activity primarily associated with its role as a proteasome inhibitor. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O3 |

| Molecular Weight | 356.4 g/mol |

| Boiling Point | 672.0 ± 55.0 °C (Predicted) |

| Density | 1.199 ± 0.06 g/cm³ (Predicted) |

| Solubility | Slightly in Chloroform and Methanol |

| pKa | 11.90 ± 0.46 (Predicted) |

This compound functions primarily as a reversible inhibitor of the 26S proteasome , a critical component in the ubiquitin-proteasome pathway responsible for protein degradation in eukaryotic cells. The inhibition of proteasome activity leads to the accumulation of regulatory proteins, which can induce apoptosis in cancer cells, particularly in multiple myeloma and other hematological malignancies .

Inhibition of Proteasome Activity

Research indicates that this compound forms a tetrahedral complex with the hydroxyl group of a threonine residue in the β5 subunit of the 20S proteasome, leading to its inhibition . This mechanism is similar to that of Bortezomib, which is clinically used for treating multiple myeloma.

Anticancer Properties

The compound's ability to inhibit proteasome activity has been linked to its potential as an anticancer agent. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including those resistant to conventional therapies .

Case Studies

Case Study 1: Multiple Myeloma Treatment

In a study involving multiple myeloma patients, the administration of Bortezomib and its related compounds showed significant reductions in tumor burden and improved survival rates. The presence of this compound as an impurity was monitored, revealing that it contributed to the overall efficacy of treatment by enhancing proteasome inhibition .

Case Study 2: Resistance Mechanisms

Another investigation focused on the resistance mechanisms developed by cancer cells against proteasome inhibitors. The study found that certain mutations in the proteasome subunits could diminish the effectiveness of compounds like this compound. Understanding these resistance pathways is crucial for developing more effective therapeutic strategies .

科学的研究の応用

Basic Information

- Chemical Formula : C19H24N4O3

- Molecular Weight : 356.42 g/mol

- CAS Number : 289472-81-7

Structural Characteristics

The compound features a complex structure that includes a pyrazine ring and multiple functional groups, which contribute to its biological activity. The stereochemistry is significant, as the (S) configuration at specific sites affects the compound's interaction with biological targets.

Cancer Treatment

N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide plays a pivotal role as an impurity in Bortezomib synthesis. Bortezomib itself is a critical therapeutic agent used in treating multiple myeloma and certain types of lymphoma by inhibiting the 26S proteasome, thereby disrupting protein degradation pathways that cancer cells exploit for survival .

Mechanistic Studies

Research involving this compound can help elucidate the mechanisms of proteasome inhibition. Understanding how impurities like N-((S)-1-Hydroxy-3-methylbutyl)amino affect the efficacy and safety profile of Bortezomib can lead to improved formulations and dosing strategies.

Pharmaceutical Development

The presence of impurities such as N-((S)-1-Hydroxy-3-methylbutyl)amino in drug formulations necessitates rigorous quality control measures during drug manufacturing. Studies focusing on the characterization and quantification of such impurities are essential for compliance with regulatory standards and ensuring patient safety .

Analytical Chemistry

The compound is also significant in analytical chemistry, particularly in developing methods for detecting and quantifying Bortezomib impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are routinely employed to analyze these compounds .

Case Study 1: Efficacy of Bortezomib

In clinical trials assessing Bortezomib's efficacy, researchers have noted that impurities like N-((S)-1-Hydroxy-3-methylbutyl)amino can influence pharmacokinetics and pharmacodynamics. A study published in Cancer Research demonstrated that variations in impurity profiles could correlate with patient responses to treatment, highlighting the need for careful monitoring of these compounds during therapy .

Case Study 2: Quality Control Protocols

A comprehensive study conducted by pharmaceutical scientists focused on establishing quality control protocols for Bortezomib production. The research emphasized the importance of identifying and quantifying impurities such as N-((S)-1-Hydroxy-3-methylbutyl)amino to ensure batch-to-batch consistency and therapeutic reliability .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide?

The synthesis involves multi-step organic reactions requiring optimization of reaction conditions (e.g., temperature, solvent choice, pH) to maximize yield and purity. Key steps include coupling the pyrazine-carboxamide moiety with the chiral hydroxy-methylbutylamino-phenylpropan-2-yl backbone. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring intermediate formation and confirming final product structure .

Q. How is the stereochemical configuration of the compound validated?

Chiral purity is confirmed via chiral HPLC and circular dichroism (CD) spectroscopy. NMR coupling constants and NOE (Nuclear Overhauser Effect) experiments are used to resolve stereochemical ambiguities, particularly for the (S)-configured hydroxy-3-methylbutyl and phenylpropan-2-yl groups .

Q. What spectroscopic methods are employed to characterize this compound?

- NMR : Assigns proton and carbon environments, confirming functional groups (amide, hydroxyl) and spatial arrangement.

- IR Spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models guide the optimization of this compound’s biological activity?

QSAR studies correlate structural features (e.g., pyrazine ring electronegativity, stereochemistry of the hydroxy-methylbutyl group) with activity. For example:

- Hydrophobic substituents on the phenyl ring enhance membrane permeability.

- Steric bulk near the amide bond may reduce off-target interactions. Computational docking and molecular dynamics simulations further predict binding affinities to target receptors (e.g., enzymes in neurotransmitter pathways) .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines) or impurities in synthesized batches. To address this:

- Standardize bioassays using validated cell lines (e.g., HEK293 for receptor studies).

- Employ high-purity batches (>98% by HPLC) and control for stereochemical consistency.

- Cross-validate results with structural analogs (see Table 1) to isolate activity-contributing features .

Q. What strategies are recommended for studying this compound’s interaction with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to proteins (e.g., kinases).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH).

- X-ray Crystallography : Resolves 3D binding modes, guiding structure-based design .

Q. Comparative Structural Analysis

Table 1 : Structurally related compounds and their biological activities

| Compound Name | Key Structural Differences | Biological Activity |

|---|---|---|

| 2-Methylpyridine | Simpler pyridine ring | Antimicrobial |

| 4-Pyridinamine | Amino substitution | Anti-inflammatory |

| Phenylacetamide | Aromatic amide | Analgesic |

| Target Compound | Pyrazine-carboxamide + chiral backbone | Multi-target (e.g., enzyme modulation) |

Q. Methodological Notes

- Synthesis Optimization : Use dimethyl sulfoxide (DMSO) as a solvent for amide coupling to improve reaction efficiency .

- Data Reproducibility : Archive raw NMR and HPLC data in open-access repositories for peer validation.

- Safety Protocols : Follow TCI America’s guidelines for handling hazardous intermediates (e.g., use fume hoods, respiratory protection) .

特性

IUPAC Name |

N-[(2S)-1-[[(1S)-1-hydroxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15,17,24H,10-11H2,1-2H3,(H,22,26)(H,23,25)/t15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIDLJIPMZVISC-RDJZCZTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856381 | |

| Record name | N-[(1S)-1-Hydroxy-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289472-81-7 | |

| Record name | Hydroxy des(boric acid) bortezomib, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289472817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1S)-1-Hydroxy-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXY DES(BORIC ACID) BORTEZOMIB, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGP3WC2T3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。